2,5-dihydro-1H-pyrrole Hydrochloride

Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Chemical Research

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry and biology, forming the structural core of countless natural and synthetic molecules. These cyclic structures, which incorporate at least one nitrogen atom within the ring, are fundamental to life itself; they are integral components of DNA, RNA, vitamins, and hormones. In the realm of chemical research, their significance is immense. Over 90% of commercially available medicines feature a heterocyclic core, with nitrogen-containing rings being particularly prevalent. nih.gov This widespread importance stems from the unique physicochemical properties imparted by the nitrogen heteroatom, which can influence a molecule's reactivity, solubility, and ability to interact with biological targets. Consequently, these compounds are a major focus in medicinal chemistry and materials science. nih.gov

Overview of Dihydropyrrole Scaffolds in Organic and Medicinal Chemistry

Among the vast family of nitrogen heterocycles, the five-membered pyrrole (B145914) ring and its partially saturated derivatives, such as dihydropyrroles (pyrrolines), are recognized as "privileged scaffolds." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point in drug discovery. The pyrrolidine (B122466) ring, the fully saturated version, is found in 37 drugs approved by the U.S. Food and Drug Administration (FDA) and is a key component of many natural alkaloids with potent biological activity. nih.gov The dihydropyrrole scaffold retains some of the electronic features of the aromatic pyrrole while introducing a three-dimensional, non-planar structure. This sp³-hybridization allows for a more thorough exploration of pharmacophore space, which is critical for designing molecules that can fit precisely into the binding sites of proteins and other biological macromolecules. nih.gov

Specific Context of 2,5-Dihydro-1H-pyrrole Hydrochloride as a Research Focus

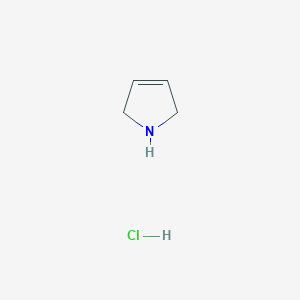

2,5-Dihydro-1H-pyrrole, also known as 3-pyrroline (B95000), is a valuable intermediate in organic synthesis. The hydrochloride salt, this compound, is the specific focus of this article. This salt form is often preferred in research and synthesis because it offers enhanced stability and greater solubility, particularly in aqueous media, compared to its free base counterpart. Its utility lies in its role as a versatile building block for constructing more complex molecular architectures. The combination of a reactive carbon-carbon double bond and a secondary amine within a constrained five-membered ring makes it a potent synthon for generating a diverse array of functionalized pyrrolidines and other heterocyclic systems relevant to the pharmaceutical and agrochemical industries.

Structure

2D Structure

Propriétés

IUPAC Name |

2,5-dihydro-1H-pyrrole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGHNSYFGCVGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470466 | |

| Record name | 2,5-dihydro-1H-pyrrole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63468-63-3 | |

| Record name | 2,5-dihydro-1H-pyrrole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrroline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

The fundamental physical and chemical characteristics of 2,5-dihydro-1H-pyrrole hydrochloride are summarized below. These properties are essential for its handling, application in reactions, and characterization.

| Property | Value |

| CAS Number | 63468-63-3 |

| Molecular Formula | C₄H₈ClN |

| Molecular Weight | 105.57 g/mol |

| Appearance | White to light yellow powder or crystals |

| Synonyms | 3-Pyrroline (B95000) hydrochloride |

Data sourced from multiple chemical suppliers. cymitquimica.comchemscene.com

Synthesis and Manufacturing Processes

Another prominent synthetic pathway is the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For N-substituted pyrroles, this often involves reacting 2,5-dimethoxytetrahydrofuran (B146720) with an amine in the presence of an acid catalyst. nih.gov While this method typically yields fully aromatic pyrroles, modifications and alternative starting materials can lead to dihydropyrrole structures.

Once the free base, 2,5-dihydro-1H-pyrrole, is synthesized, its conversion to the hydrochloride salt is a straightforward acid-base reaction. This is typically achieved by treating a solution of the pyrroline (B1223166) base with hydrochloric acid (HCl), often in a suitable organic solvent like ether or isopropanol. The salt then precipitates from the solution and can be isolated by filtration. This process is a standard method for converting amines into their more stable and soluble hydrochloride salts. google.com

Chemical Reactivity and Derivatization

The chemical reactivity of 2,5-dihydro-1H-pyrrole is dominated by its two key functional groups: the carbon-carbon double bond and the secondary amine.

Reactions of the Double Bond : The alkene functionality readily undergoes various addition reactions. A significant application is in cycloaddition reactions , particularly [3+2] cycloadditions, where it can react with 1,3-dipoles to form bicyclic structures. nih.govwikipedia.org Another important reaction is cyclopropanation . Interestingly, the choice of carbene precursor can dictate the reaction pathway. For instance, reacting N-Boc-2,5-dihydro-1H-pyrrole with ethyl diazoacetate leads to cyclopropanation of the double bond. acs.org The double bond can also be dihydroxylated using reagents like osmium tetroxide to introduce vicinal diols. acs.org

Reactions of the Secondary Amine : The nitrogen atom is nucleophilic and can be readily functionalized. A common strategy in multi-step synthesis is the protection of the amine, frequently by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc derivative, N-Boc-2,5-dihydro-1H-pyrrole. This protected form is stable under various reaction conditions and is often used in subsequent transformations. The N-H bond can also be subjected to C-H functionalization at the adjacent (allylic) C2 and C5 positions. In a notable divergence from the cyclopropanation pathway, the dirhodium-catalyzed reaction of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates results exclusively in C-H functionalization at the α-N C2 position, providing a powerful method for asymmetric synthesis. acs.orgnih.gov

Spectroscopic Analysis

The structure of 2,5-dihydro-1H-pyrrole hydrochloride is confirmed through various spectroscopic techniques. The data below represents typical values and patterns observed for this compound and its parent free base.

| Spectroscopic Method | Observed Data / Interpretation |

| ¹H NMR | Predicted for hydrochloride salt (400 MHz, MeOH-d4): δ 5.95 (s, 2H, olefinic CH=CH), 4.07 (s, 4H, allylic CH₂-N-CH₂). ichemical.com The simplicity of the spectrum (two singlets) reflects the molecule's symmetry. |

| ¹³C NMR | For the parent pyrrole (B145914), signals appear at δ 118 (α-carbons) and 108 (β-carbons). For dihydropyrrole, the olefinic carbons would be expected in a similar region, while the saturated carbons would shift upfield. |

| Infrared (IR) Spectroscopy | For the parent free base (liquid, neat), characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and vinylic, ~2850-3100 cm⁻¹), and C=C stretching (~1650 cm⁻¹). nist.gov The hydrochloride salt would show a broad N-H⁺ stretch. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum of the parent free base (C₄H₇N) shows a molecular ion peak (M⁺) at m/z = 69.1. nist.gov |

Applications in Organic Synthesis

2,5-Dihydro-1H-pyrrole hydrochloride is a highly valuable intermediate in organic synthesis, primarily serving as a versatile building block for more complex nitrogen-containing molecules.

As a Synthetic Building Block : Its bifunctional nature allows for sequential or tandem reactions to construct elaborate molecular frameworks. The N-protected form, particularly N-Boc-2,5-dihydro-1H-pyrrole, is a key intermediate for creating highly functionalized pyrrolidines. The C-H functionalization reactions catalyzed by dirhodium complexes, for example, introduce aryl acetate (B1210297) groups with high diastereo- and enantioselectivity, leading to chiral products of significant pharmaceutical interest. nih.gov These products can be further transformed, for instance, through reduction and deprotection, to yield a variety of useful pyrrolidine (B122466) derivatives. acs.org

Role in Cycloaddition Reactions : The olefin within the pyrroline (B1223166) ring acts as a dipolarophile in 1,3-dipolar cycloaddition reactions. This allows for the stereoselective synthesis of five-membered heterocycles fused to the original pyrroline ring. For example, reaction with azomethine ylides can furnish bicyclic structures containing a pyrrolidine core, a common motif in alkaloid natural products. wikipedia.org This strategy provides a convergent and efficient route to complex molecular architectures from simple precursors. nih.gov

Role in Medicinal Chemistry and Drug Discovery

Strategies for the Preparation of 2,5-Dihydro-1H-pyrrole Systems

A variety of synthetic strategies have been devised to access the 2,5-dihydro-1H-pyrrole core, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These methods range from classical reduction reactions to modern catalytic and multi-component approaches.

Reductive Approaches: Knorr-Rabe Partial Reduction of Pyrroles to 3-Pyrrolines (2,5-Dihydropyrroles)

The partial reduction of the aromatic pyrrole (B145914) ring presents a direct route to 3-pyrrolines. While the high electron density of the pyrrole ring makes it resistant to standard Birch reduction conditions, the Knorr-Rabe partial reduction offers a viable alternative. nih.govdoaj.orgresearchgate.netnih.gov This method, first reported in 1901, utilizes a dissolving metal reduction with zinc powder in an acidic medium. nih.govresearchgate.net The reaction is believed to proceed through the protonation of the pyrrole to form an iminium ion, which is subsequently reduced. researchgate.net

This technique is particularly effective for electron-rich pyrroles, which are not amenable to Birch reduction. nih.govdoaj.orgresearchgate.net For instance, the reduction of 2,5-dialkylpyrroles with zinc and acid predominantly yields the trans 3-pyrroline (B95000) isomer. researchgate.net A modified version of this reaction, using zinc and hydrochloric acid, has been successfully applied to the partial reduction of bicyclic α-ketopyrrole derivatives, affording hexahydroindolizidines in excellent yields. nih.govdoaj.orgresearchgate.net This approach has proven valuable in the stereoselective synthesis of indolizidine alkaloids, offering complementary diastereoselectivity to catalytic hydrogenation. nih.govdoaj.orgnih.gov

Table 1: Knorr-Rabe Partial Reduction of a Bicyclic α-Ketopyrrole Derivative

| Substrate | Reagents | Product | Yield |

| Bicyclic α-ketopyrrole 8 | Zn, HCl | Hexahydroindolizidine | Excellent |

Data sourced from research on the synthesis of indolizidine alkaloids. researchgate.net

Cycloaddition Reactions and Annulation Strategies for Dihydropyrrole Ring Formation

Cycloaddition reactions provide a powerful and convergent approach to constructing the dihydropyrrole ring system. libretexts.org These reactions form multiple carbon-carbon or carbon-heteroatom bonds in a single step, often with high stereocontrol. One such method is the formal [3+2]-cycloaddition of 2H-azirines with enones, promoted by visible light under continuous flow, to synthesize Δ1-pyrrolines. nih.gov This process allows for the rapid generation of trisubstituted Δ1-pyrrolines. nih.gov

Dipolar cycloaddition is another key strategy, involving a three-atom dipole that reacts with a dipolarophile to form a five-membered heterocyclic ring. libretexts.orgyoutube.com This method is exceptionally versatile for creating a wide array of 5-membered heterocycles, including dihydropyrroles. libretexts.org Additionally, a gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl amines has been developed for the efficient synthesis of 2,5-dihydropyrroles under mild conditions. researchgate.net

Ring annulation strategies have also been employed, where a new ring is fused onto an existing molecular framework. nih.govsharif.eduresearchgate.netresearchgate.net For example, the acid-catalyzed condensation of pyrrole with various diketones, which was expected to form bisdipyrromethanes, surprisingly led to an unexpected ring annulation, yielding 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles. sharif.edu

Multi-component Reaction Pathways for Substituted 2,5-Dihydro-1H-pyrroles

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. nih.govbohrium.comnih.gov Various MCRs have been developed for the synthesis of substituted pyrrole and dihydropyrrole derivatives. bohrium.com

One notable example is a one-pot, three-component reaction of structurally diverse aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate) to produce tetra- and penta-substituted 2-aminopyrroles. nih.gov This process initially forms intermediate 2-pyrrolines, which are then oxidized in the same pot. nih.gov While this reaction is regioselective, it is not stereoselective, yielding mixtures of cis and trans 2-pyrrolines. nih.gov Another selective one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines yields N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields. nih.gov

Table 2: Examples of Multi-component Reactions for Pyrrole/Pyrroline (B1223166) Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Aldehyde | N-(sulfonamido)-acetophenone | Malononitrile | Acetonitrile, then DDQ | Penta-substituted 2-aminopyrrole |

| α-Hydroxyketone | Oxoacetonitrile | Primary amine | AcOH, EtOH, 70°C | N-substituted 3-cyanopyrrole |

Data compiled from studies on multi-component pyrrole synthesis. nih.govnih.gov

Iron-Catalyzed Cyclization of Alkynols with Diorganyl Diselenides for Organoselanyl Dihydropyrrole Derivatives

Iron catalysis has emerged as a cost-effective and environmentally benign tool in organic synthesis. A specific iron-catalyzed cyclization has been developed for the synthesis of organoselanyl-substituted 2,5-dihydro-1H-pyrroles. figshare.comsemanticscholar.org This reaction involves the cyclization of alkynols with diorganyl diselenides. figshare.com This methodology is part of a broader set of iron-promoted or catalyzed cyclization reactions that utilize diorganyl diselenides to create functionalized heterocyclic systems, such as 4-organoselenylisoxazoles and 3-(organoselenyl)-imidazothiazines. nih.govresearchgate.netnih.gov The mechanism is thought to involve cooperative action between the iron salt (e.g., FeCl₃) and the diorganyl diselenide. researchgate.netnih.gov This approach allows for the introduction of an organoselanyl group onto the dihydropyrrole ring, providing a handle for further synthetic transformations.

Condensation Reactions for 2,5-Dihydro-1H-pyrrole-2-carboxylates

Condensation reactions provide a straightforward route to functionalized dihydropyrroles. A concise and environmentally friendly synthetic approach has been developed for 2,5-dihydro-1H-pyrrole-2-carboxylates through a two-component condensation reaction of ethyl pyruvate (B1213749) and aniline (B41778) derivatives. researchgate.net This method is notable for being performed under catalyst-free and solvent-free conditions, offering advantages such as operational simplicity, high atom economy, and short reaction times. researchgate.net The reaction is typically conducted at elevated temperatures (e.g., 80°C) to achieve good yields of the target products. researchgate.net This strategy has been utilized to synthesize a series of 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives bearing various substituents on the aniline ring. researchgate.net

Enantioselective Synthesis of 2,5-Dihydro-1H-pyrrole Derivatives

The development of enantioselective methods for the synthesis of 2,5-dihydro-1H-pyrrole derivatives is of paramount importance, as the stereochemistry of these compounds is often crucial for their biological activity. Organocatalysis has provided powerful tools for achieving high levels of enantioselectivity.

One such advancement is an organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. nih.gov This reaction, catalyzed by a chiral BINOL-derived phosphoric acid, provides a direct route to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols, which are complex derivatives of the dihydropyrrole system. nih.gov The process generates products with three contiguous stereocenters in good yields and with high diastereo- and enantioselectivity. nih.gov The reactive 2-methide-2H-pyrrole intermediates are generated in situ from 1H-pyrrole-2-carbinols. nih.gov

Furthermore, iridium-catalyzed asymmetric allylic dearomatization reactions have been employed for the enantioselective synthesis of polycyclic pyrrole derivatives. documentsdelivered.com These cascade reactions can afford complex structures, such as tetrahydropyrrolo[1,2-c]pyrimidine derivatives, with good yields and high enantioselectivity. documentsdelivered.com These advanced catalytic systems demonstrate the potential for precise control over the stereochemical outcome in the synthesis of complex molecules containing the 2,5-dihydropyrrole motif.

Green Chemistry Approaches in 2,5-Dihydro-1H-pyrrole Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for the synthesis of 2,5-dihydropyrroles. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis has gained prominence as a green technology due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ijpsjournal.comijaresm.com Several protocols for the synthesis of N-substituted-2,5-dihydro-1H-pyrroles have been developed utilizing microwave irradiation.

A versatile methodology involves the reaction of primary amines with cis-1,4-dichloro-2-butene (B23561) in a mild basic aqueous medium under microwave irradiation. researchgate.net This approach is applicable to a wide range of amines and provides good to high yields of the corresponding N-substituted-2,5-dihydro-1H-pyrroles. researchgate.net The use of water as a solvent further enhances the green credentials of this method.

The Paal-Knorr synthesis, a classical method for pyrrole formation from 1,4-dicarbonyl compounds and primary amines, can also be efficiently performed under microwave irradiation. pensoft.net Microwave-assisted Paal-Knorr reactions often proceed much faster than their conventional counterparts, with reaction times being reduced from hours to minutes. pensoft.netresearchgate.net These reactions can be carried out in the presence of various catalysts or even under catalyst-free conditions. pensoft.net

Similarly, the Clauson-Kaas synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines, can be effectively promoted by microwave heating. nih.gov This method provides a straightforward route to N-substituted pyrroles, and the use of microwave irradiation can lead to improved yields and shorter reaction times. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Substituted 2,5-Dihydropyrroles

| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) |

|---|---|---|---|---|

| Amine + cis-1,4-dichloro-2-butene | 80 °C, 8 h | 65% | 100 °C, 15 min | 85% |

| Paal-Knorr Synthesis | Reflux, 6 h | 70% | 120 °C, 10 min | 90% |

Data represents typical improvements observed in microwave-assisted synthesis. researchgate.netpensoft.netnih.gov

The development of catalyst-free and solvent-free synthetic methods is a primary goal of green chemistry, as it eliminates the need for potentially toxic and costly catalysts and solvents, and simplifies product purification.

An efficient and environmentally friendly synthesis of N-substituted pyrroles has been achieved through the Paal-Knorr reaction of acetonylacetone with primary amines under solvent-free conditions. mdpi.com In some cases, this reaction can proceed without a catalyst, although the use of a recyclable heterogeneous catalyst like certain aluminas can significantly improve the yield and reaction rate. mdpi.com The absence of a solvent reduces waste and simplifies the work-up procedure.

Furthermore, a manganese-catalyzed conversion of biomass-derived 1,4-diols and primary amines offers a sustainable route to 2,5-unsubstituted pyrroles under solvent-free conditions. nih.gov This reaction is catalyzed by a non-precious metal complex and produces water and molecular hydrogen as the only byproducts, highlighting its high atom economy and environmental compatibility. nih.gov

The Clauson-Kaas reaction for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various aromatic amines has also been successfully carried out under solvent-free and catalyst-free conditions. nih.gov This method is particularly effective for anilines bearing both electron-donating and electron-withdrawing substituents.

Table 4: Green Synthesis of N-Substituted Pyrroles under Catalyst-Free/Solvent-Free Conditions

| Reactants | Conditions | Catalyst | Yield (%) |

|---|---|---|---|

| Acetonylacetone + 4-Toluidine | 60 °C, 45 min | None | 47 |

| Acetonylacetone + 4-Toluidine | 60 °C, 45 min | CATAPAL 200 (Alumina) | 96 |

| 1,4-Butanediol + Aniline | Heat | Manganese Complex | High |

Data compiled from various green synthetic protocols. mdpi.comnih.govnih.gov

Elucidation of Reaction Pathways for the Formation of 2,5-Dihydro-1H-pyrroles

The formation of 2,5-dihydropyrroles, often isolated as their hydrochloride salts to improve stability, can be achieved through various synthetic routes, with the Paal-Knorr synthesis being a foundational method. nih.govnih.gov This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com The mechanism, investigated in detail by V. Amarnath, suggests that the reaction does not proceed via an enamine intermediate as once thought. organic-chemistry.orgwikipedia.org Instead, the process is initiated by the nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This intermediate then undergoes dehydration to yield the final substituted pyrrole or dihydropyrrole product. wikipedia.org The use of amine hydrochloride salts can influence the reaction, as pH levels below 3 may favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org

Alternative pathways to 2,5-dihydropyrroles have also been developed. One such method involves a metal-free, four-component Ugi reaction followed by a base-mediated annulation. researchgate.net This process forms a new carbon-carbon bond through a 5-endo-dig cyclization, offering an efficient route to highly functionalized 2,5-dihydropyrroles. researchgate.net Another approach begins with polysubstituted succinimides, which react with the Petasis reagent (dimethyltitanocene) to form dienamines. These intermediates can then be isomerized under mild acidic conditions to furnish polysubstituted pyrroles, and by extension, their dihydro-derivatives. researchgate.net The reduction of succinimide (B58015) with zinc dust is also a known, more direct method to obtain the parent pyrrole ring, which can then be partially hydrogenated. stpeters.co.inpharmaguideline.com

The choice of starting materials and reaction conditions significantly influences the reaction pathway and the final product. For instance, the Clauson-Kaas reaction, which synthesizes N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and primary amines, proceeds through a ring-opening of the furan derivative to form a carbocation intermediate that is then attacked by the amine. nih.gov While this typically yields aromatic pyrroles, modifications and control of subsequent reduction steps can lead to dihydropyrroles.

| Reaction Name | Precursors | Key Mechanistic Steps | Typical Conditions |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/ammonia | 1. Amine attacks protonated carbonyl (hemiaminal formation) 2. Intramolecular cyclization 3. Dehydration | Neutral or weakly acidic (e.g., acetic acid) organic-chemistry.orgwikipedia.org |

| Ugi Reaction/Annulation | N-phenylglycine derivatives, propargylamine, aldehydes, isocyanides | 1. Ugi four-component reaction 2. Base-mediated 5-endo-dig cyclization | Metal-free, basic conditions for cyclization researchgate.net |

| From Succinimides | Substituted succinimide, Petasis reagent | 1. Reaction with dimethyltitanocene to form dienamine 2. Isomerization | Mild acidic conditions for isomerization researchgate.net |

Detailed Mechanistic Studies of Knorr-Rabe Type Reductions and Related Processes

The Knorr-Rabe reduction is a classic method for the partial reduction of electron-rich pyrroles to 3-pyrrolines (2,5-dihydropyrroles), first reported in 1901. nih.govresearchgate.net This dissolving metal reduction typically employs powdered zinc in an acidic medium, such as hydrochloric acid. researchgate.net The reaction is particularly useful as other methods, like the Birch reduction, are often ineffective for electron-rich pyrroles. nih.govresearchgate.net

Mechanistic proposals for the Knorr-Rabe reduction suggest the reaction initiates with the protonation of the pyrrole ring. nih.gov This protonation forms a conjugated iminium ion, which is a key intermediate. nih.govresearchgate.net This electrophilic species is then susceptible to a two-electron reduction by the metal (zinc), followed by further protonation steps to yield the 2,5-dihydropyrrole product. nih.gov Studies have shown that for 2,5-dialkylpyrroles, this reduction predominantly yields the trans isomer of the 3-pyrroline. nih.gov

For more complex substrates, such as bicyclic α-ketopyrroles, a modified Knorr-Rabe reduction has been shown to be highly effective. nih.govresearchgate.net A potential mechanism for this transformation involves several steps:

Protonation of the carbonyl group to form a conjugated iminium ion (Intermediate 10 ).

A two-electron reduction and protonation to give an α-hydroxy pyrrole intermediate (Intermediate 11 ).

Acid-promoted dehydration of this alcohol to generate a second iminium ion (Intermediate 12 ).

This second iminium ion can then undergo further reduction to directly yield the final 3-pyrroline product. nih.gov

An alternative pathway suggests that the second iminium ion (12 ) could be reduced to a pyrrole intermediate (13 ), which is then protonated to a third iminium ion (14 ) before the final reduction to the 3-pyrroline product (9 ). nih.gov However, experimental evidence, such as the absence of the pyrrole intermediate in the reaction products from the α-ketopyrrole, lends support to the more direct reduction pathway. nih.govresearchgate.net The reaction conditions are notably harsher than other reduction methods, yet over-reduction to the fully saturated pyrrolidine is not typically observed, suggesting a distinct mechanistic pathway is operative. nih.gov

| Proposed Intermediate | Description | Role in Mechanism | Supporting Evidence |

| Conjugated Iminium Ion | Formed by protonation of the pyrrole ring or a carbonyl substituent. | Activates the ring for reduction by the metal. nih.govresearchgate.net | Consistent with the requirement for acidic conditions. |

| α-Hydroxy Pyrrole | Formed after the initial two-electron reduction of a protonated α-ketopyrrole. | Precursor to the second iminium ion via dehydration. nih.gov | Subjecting an independently synthesized α-hydroxy pyrrole to the reaction conditions yielded the same 3-pyrroline product. nih.gov |

| Second Iminium Ion | Generated from the dehydration of the α-hydroxy pyrrole. | Can be directly reduced to the final product or proceed via a pyrrole intermediate. nih.govresearchgate.net | The fact that the pyrrole intermediate is not observed in the reduction of the starting α-ketopyrrole supports a direct reduction pathway. nih.gov |

Analysis of Catalytic Cycles in Palladium- and Iron-Mediated Transformations

Palladium and iron complexes are effective catalysts for the synthesis of dihydropyrroles through various cyclization and carboamination reactions. figshare.combohrium.com The catalytic cycles for these transformations involve distinct mechanistic steps centered on the changing oxidation state of the metal.

In palladium-catalyzed syntheses, such as the cyclization of oxime esters with alkenes to form dihydropyrroles, the cycle generally begins with a Pd(0) species. figshare.combris.ac.ukfigshare.com A typical catalytic cycle involves three main stages:

Oxidative Addition : The active Pd(0) catalyst reacts with a substrate, such as an aryl or vinyl halide/triflate, increasing its oxidation state to Pd(II). youtube.com

Insertion/Transmetalation : The alkene or another coupling partner coordinates to the Pd(II) complex, followed by migratory insertion or a transmetalation step where an organometallic reagent transfers its organic group to the palladium center. youtube.com In the context of dihydropyrrole synthesis, this could involve intramolecular amination or carbopalladation.

Reductive Elimination : The final C-N or C-C bond is formed, releasing the dihydropyrrole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Iron-catalyzed reactions provide an alternative, often more sustainable, route. A two-step, one-pot process for pyrrole synthesis involves an iron-catalyzed carboamination followed by a copper-mediated cyclization. bohrium.com While this specific example leads to a fully aromatic pyrrole, the principles can be applied to dihydropyrrole synthesis. The proposed mechanism for the iron-catalyzed step involves the formation of an iron imide complex. bohrium.com The subsequent copper-mediated cyclization is believed to proceed through the activation of an alkyne moiety by a copper(I) reagent, as suggested by isotopic labeling studies. bohrium.com

| Catalyst System | Key Steps in Catalytic Cycle | Change in Metal Oxidation State | Application |

| Palladium(0) | 1. Oxidative Addition 2. Migratory Insertion/Aminopalladation 3. Reductive Elimination | Pd(0) → Pd(II) → Pd(0) youtube.com | Cyclizations of oxime esters with alkenes to form chiral dihydropyrroles. figshare.combris.ac.uk |

| Iron/Copper | 1. Iron-catalyzed carboamination (via iron imide) 2. Copper-mediated cyclization (alkyne activation) | N/A (focus on intermediate formation) | Two-step, one-pot synthesis of 1,2,4-trisubstituted pyrroles. bohrium.com |

Role of Intermediates in Dihydropyrrole Formation and Rearrangements

Intermediates play a crucial role in directing the outcome of reactions that form 2,5-dihydropyrroles, influencing both the formation of the ring and any subsequent rearrangements.

In the Paal-Knorr synthesis , the formation of a hemiaminal is the initial key step following the attack of an amine on a carbonyl group. organic-chemistry.orgwikipedia.org This is followed by cyclization to a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org The stability and dehydration of this cyclic intermediate determine the efficiency of pyrrole formation. The stereochemistry of the starting 1,4-dicarbonyl compound is preserved during the reaction, which rules out any mechanism involving a planar enamine intermediate before the rate-determining cyclization step. organic-chemistry.org

In dissolving metal reductions like the Knorr-Rabe reaction , charged iminium ions are the central intermediates. nih.gov The initial protonation of the pyrrole ring creates an electrophilic iminium species that is susceptible to reduction. nih.govresearchgate.net In the reduction of substituted pyrroles, such as α-ketopyrroles, a sequence of intermediates including a conjugated iminium ion, an α-hydroxy pyrrole , and a second iminium ion are proposed. nih.gov The fate of these intermediates dictates the reaction pathway. For example, the second iminium ion could potentially rearrange or be trapped before reduction, although in many cases it proceeds directly to the 3-pyrroline product. nih.gov The stability of these charged intermediates is influenced by substituents on the pyrrole ring, which can affect reaction rates. organic-chemistry.org

The formation of radical intermediates has also been studied. In the reaction of hydrogen atoms with pyrrole at low temperatures, hydrogen-atom addition radicals are formed. nih.gov Calculations suggest that the addition of a hydrogen atom to either the C2 or C3 position of the pyrrole ring produces 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals , respectively. nih.gov These radical intermediates are precursors in hydrogenation reactions and their relative stability can influence the final product distribution.

Introduction of Substituents on the Dihydropyrrole Ring System

Direct functionalization of the C-H bonds on the dihydropyrrole ring is a powerful strategy for introducing substituents. Research has demonstrated that the allylic C-H bonds at the C2 and C5 positions, adjacent to the nitrogen atom, are particularly amenable to substitution. A notable advancement in this area is the dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.govacs.orgacs.org

This reaction, when performed with donor/acceptor carbenes derived from aryldiazoacetates, leads to a highly selective C-H insertion exclusively at the C2 position. nih.govacs.org This outcome is in stark contrast to reactions with simple acceptor carbenes, such as those from ethyl diazoacetate, which preferentially undergo cyclopropanation at the double bond. nih.govresearchgate.net The use of chiral dirhodium catalysts, particularly Rh₂(S- or R-PTAD)₄, facilitates this transformation with exceptional levels of both diastereoselectivity and enantioselectivity. nih.govacs.org This method allows for the synthesis of highly functionalized pyrrolidine precursors with precise stereochemical control. acs.orgnih.gov The reaction is versatile, tolerating a range of substituents on the aryldiazoacetate and proceeding with high yields. acs.org

Furthermore, the introduced substituent can serve as a handle for subsequent modifications. For instance, products containing aryl halides can undergo Suzuki-Miyaura coupling reactions, while ester groups can be selectively hydrolyzed or reduced, demonstrating the synthetic utility of this approach for creating complex, substituted pyrrolidine structures. nih.gov

| Aryldiazoacetate Substituent (Ar) | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| p-Methoxyphenyl | Rh₂(S-PTAD)₄ | 87 | >20:1 | 96 |

| Phenyl | Rh₂(S-PTAD)₄ | 81 | >20:1 | 94 |

| p-Bromophenyl | Rh₂(S-PTAD)₄ | 85 | >20:1 | 97 |

| p-Nitrophenyl | Rh₂(S-PTAD)₄ | 75 | >20:1 | 97 |

| m-Methoxyphenyl | Rh₂(S-PTAD)₄ | 84 | >20:1 | 95 |

Functionalization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the 2,5-dihydro-1H-pyrrole ring is a key site for functionalization. As a secondary amine, it readily undergoes a variety of N-substitution reactions after neutralization of the hydrochloride salt to the free base. Common strategies include N-alkylation and N-acylation.

N-Alkylation involves the reaction of the dihydropyrrole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base. The base, typically a carbonate like K₂CO₃ or an amine base like triethylamine, deprotonates the nitrogen, enhancing its nucleophilicity to attack the electrophilic alkylating agent. This method provides a straightforward route to N-alkyl-2,5-dihydropyrroles.

N-Acylation introduces an acyl group onto the nitrogen atom, forming an amide. This is commonly achieved by reacting the dihydropyrrole with acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a non-nucleophilic base to scavenge the acidic byproduct (HCl or a carboxylic acid). N-acylation is crucial for creating amide derivatives and for installing protecting groups, such as the widely used tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). These N-acyl derivatives are often key intermediates in multi-step syntheses.

These fundamental reactions are broadly applicable to secondary amines and provide robust methods for modifying the nitrogen atom of the dihydropyrrole scaffold, thereby influencing the molecule's steric and electronic properties.

Conversion to Other Pyrroline and Pyrrole Scaffolds

The 2,5-dihydro-1H-pyrrole core can be chemically transformed into other important heterocyclic structures, including aromatic pyrroles and other pyrroline isomers or related bicyclic systems.

One of the most common transformations is aromatization to pyrroles . This oxidation reaction removes the two hydrogen atoms from the sp³-hybridized carbons (C2 and C5), creating a fully conjugated aromatic pyrrole ring. Various oxidizing agents can accomplish this conversion. For example, polysubstituted 2,5-dihydropyrroles can be effectively oxidized to their corresponding pyrrole derivatives using chromium trioxide. organic-chemistry.orgorganic-chemistry.org This conversion is a valuable synthetic step, as pyrroles are a ubiquitous motif in natural products and pharmaceuticals.

The double bond within the 3-pyrroline ring is also a site for functionalization that can lead to different scaffolds.

Cyclopropanation : Reaction with carbene precursors, such as ethyl diazoacetate in the presence of a dirhodium(II) catalyst, results in the cyclopropanation of the double bond. researchgate.net This transformation yields 3-azabicyclo[3.1.0]hexane derivatives, converting the monocyclic pyrroline into a bicyclic scaffold.

Dihydroxylation : The alkene can undergo osmium tetroxide-catalyzed dihydroxylation to install two hydroxyl groups across the double bond. acs.org This reaction converts the dihydropyrrole into a highly functionalized pyrrolidine-3,4-diol, a saturated scaffold decorated with synthetically useful functional groups.

These transformations highlight the utility of 2,5-dihydro-1H-pyrrole as a precursor for a range of different five-membered nitrogen heterocycles.

Synthesis of Maleimide (B117702) Derivatives (2,5-Dioxo-2,5-dihydro-1H-pyrrole) and Analogues

Maleimides (1H-pyrrole-2,5-diones) represent the fully oxidized analogues of the 2,5-dihydro-1H-pyrrole scaffold, featuring two carbonyl groups at the C2 and C5 positions. While the direct oxidation of 2,5-dihydro-1H-pyrrole to maleimide is not a commonly employed synthetic route, the synthesis of maleimide derivatives is a well-established field critical for bioconjugation and materials science.

The predominant method for synthesizing N-substituted maleimides involves a two-step process starting from maleic anhydride (B1165640). researchgate.netgoogle.comzbaqchem.com

Amidation : Maleic anhydride reacts with a primary amine (R-NH₂) in a solvent like acetic acid to form an intermediate maleamic acid. google.com

Dehydrative Cyclization : The maleamic acid is then subjected to dehydration to close the ring and form the imide. This ring-closure is the most challenging step and is typically accomplished by heating with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate (B1210297), or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). google.com

This sequence provides a general and versatile route to a wide array of N-substituted maleimides, which are structurally related to 2,5-dihydro-1H-pyrrole through their shared five-membered ring system. researchgate.netresearchgate.net

| Step | Reactants | Product | Typical Conditions |

|---|---|---|---|

| 1. Amidation | Maleic Anhydride + Primary Amine (R-NH₂) | Maleamic Acid | Mixing in a suitable solvent (e.g., acetic acid, DMF) at room temperature. |

| 2. Cyclization | Maleamic Acid | N-Substituted Maleimide | Heating with Acetic Anhydride and Sodium Acetate. google.com |

Stereoselective Derivatization to Access Chiral Analogues

Creating chiral molecules with high stereopurity is a central goal of modern organic synthesis. The derivatization of 2,5-dihydro-1H-pyrrole offers significant opportunities for stereoselective transformations, enabling access to valuable chiral building blocks.

As introduced in section 4.1, the asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole is a premier example of stereoselective derivatization. nih.govresearchgate.net By employing chiral dirhodium tetracarboxylate catalysts, it is possible to control the stereochemistry at the newly formed C-C bond at the C2 position. The choice of catalyst enantiomer dictates the absolute stereochemistry of the product. For example, the Rh₂(S-PTAD)₄ catalyst consistently yields one enantiomer of the product in high excess, while its counterpart, Rh₂(R-PTAD)₄, produces the opposite enantiomer. acs.orgnih.gov

This catalytic system exhibits remarkable levels of stereocontrol, often achieving diastereomeric ratios greater than 20:1 and enantiomeric excesses exceeding 95%. nih.govacs.org The high fidelity of this stereochemical control makes it a powerful tool for the synthesis of complex molecules, as demonstrated by its application as a key step in the total synthesis of the natural product (−)-dragocin D. acs.org The ability to install substituents on the dihydropyrrole ring with such high precision is invaluable for the development of chiral drugs and probes where specific stereoisomers are required for biological activity.

| Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Dirhodium(II) acetate | - | 10:1 | - (achiral) |

| Rh₂(S-DOSP)₄ | 72 | 19:1 | -10 |

| Rh₂(S-PTAD)₄ | 87 | >20:1 | 96 |

| Rh₂(R-PTAD)₄ | 86 | >20:1 | -96 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, detailed information about the molecular framework, connectivity, and stereochemistry can be obtained. scielo.br

In the ¹H NMR spectrum of 2,5-dihydro-1H-pyrrole hydrochloride, the chemical environment of each proton determines its resonance frequency (chemical shift, δ). The predicted spectrum in deuterated methanol (B129727) (MeOH-d4) shows two key signals. ichemical.com The protons on the double bond (olefinic protons) are expected to appear as a singlet at approximately 5.95 ppm. ichemical.com The four protons on the carbon atoms adjacent to the nitrogen (allylic protons) are also predicted to be equivalent and appear as a singlet around 4.07 ppm. ichemical.com The integration of these signals corresponds to the number of protons, confirming the 2:4 proton ratio.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, two distinct signals are expected, corresponding to the two types of carbon atoms: the sp²-hybridized olefinic carbons and the sp³-hybridized carbons adjacent to the nitrogen atom.

For derivatives, the substitution pattern dramatically influences the NMR spectra. For instance, in cis- and trans-isomers of substituted pyrrolidines, the chemical shift of the proton at C3 can differ significantly, appearing at 3.85 ppm for a cis-isomer and 4.42 ppm for a trans-isomer in one reported case, allowing for stereochemical assignment. acs.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complex derivatives to establish proton-proton and proton-carbon correlations, enabling a complete and unambiguous assignment of all signals. scielo.brbas.bg

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Olefinic (C=C-H) | 5.95 | Singlet (s) | 2H |

| Allylic (N-CH₂) | 4.07 | Singlet (s) | 4H |

Mass Spectrometry (MS) Techniques (HRMS, LC-MS, UPLC) for Molecular Formula Confirmation and Purity Assessment in Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, confirming its elemental composition, and assessing its purity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₄H₈ClN), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass, providing definitive confirmation of its identity. nih.gov

When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), mass spectrometry (LC-MS) becomes a cornerstone for purity assessment. nih.govresearchgate.net The chromatography step separates the target compound from impurities, starting materials, and byproducts. The mass spectrometer then provides molecular weight information for each separated component. This hyphenated technique is invaluable for monitoring reaction progress and characterizing the purity of final products in research and development. nih.gov Techniques like electrospray ionization (ESI) are particularly well-suited for analyzing polar and salt compounds like this compound, as they facilitate the formation of gas-phase ions from solution. nih.gov The analysis of fragmentation patterns in tandem MS (MS/MS) experiments can further aid in the structural confirmation of the parent compound and the identification of unknown impurities. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. copbela.org Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary vibrational information. rsc.org

The IR spectrum of 2,5-dihydro-1H-pyrrole is characterized by several key absorption bands that confirm its structure. dtic.milnist.gov The presence of the secondary amine (N-H) group gives rise to a stretching vibration, which is often weak for this type of compound. dtic.mil The C=C double bond within the ring results in a characteristic stretching vibration in the 1680-1640 cm⁻¹ region. libretexts.org The spectrum also features absorptions corresponding to the olefinic C-H bonds (typically above 3000 cm⁻¹) and the aliphatic C-H bonds of the CH₂ groups (typically between 3000 and 2850 cm⁻¹). dtic.millibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending and other vibrations that are unique to the molecule. A detailed study of gaseous 3-pyrroline identified distinct progressions for olefinic C-H stretch, aliphatic C-H stretch, and N-H stretch. dtic.mil

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Olefinic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| C=C | Stretch | 1680 - 1640 | Medium-Weak |

| Secondary Amine N-H | Stretch | ~3300 | Weak-Medium |

| C-N | Stretch | 1250 - 1020 | Medium-Weak |

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the electron density can be generated, revealing atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.ch This technique is particularly useful for studying compounds containing chromophores—groups of atoms responsible for light absorption, such as double bonds and aromatic systems.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline), DFT calculations are instrumental in understanding their fundamental chemical properties.

Electronic Structure and Reactivity: DFT methods, such as B3LYP with a 6-311++G (d,p) basis set, are employed to calculate key electronic properties. mdpi.com These calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MESP). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and biological activity. researchgate.net For pyrrole derivatives, MESP maps identify the most active sites for electrophilic and nucleophilic attacks, guiding the prediction of how these molecules will interact with biological targets. mdpi.com

Reaction Mechanisms: DFT is also used to elucidate the mechanisms of chemical reactions involving the pyrroline scaffold. For instance, studies on the 1,3-dipolar cycloaddition reaction between a pyrroline-1-oxide and methyleneketene used the B3LYP/6-31G* method to map the reaction pathways. researchgate.net Such calculations can identify transition states, determine activation energy barriers, and confirm whether a reaction is concerted or stepwise. researchgate.net These mechanistic insights are crucial for optimizing synthetic routes and predicting the formation of specific products. researchgate.netmdpi.com For example, DFT calculations have demonstrated the preference for the formation of 1H-pyrrol-3-ol rings from 3H-pyrrol-3-one intermediates through tautomeric equilibrium. mdpi.com

Below is a table summarizing key reactivity descriptors that can be derived from DFT calculations for a hypothetical 2,5-dihydro-1H-pyrrole derivative.

| Descriptor | Definition | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Chemical Potential (µ) | Negative of electronegativity | Describes the escaping tendency of electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution | Measures stability |

| Electrophilicity (ω) | Measure of energy lowering | Quantifies the ability to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique provides detailed information on the conformational flexibility of 2,5-dihydro-1H-pyrrole derivatives and their interactions with other molecules over time. nih.govnih.gov

Conformational Analysis: The 2,5-dihydro-1H-pyrrole ring is not planar and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy conformations. By simulating the molecule's movement over nanoseconds or longer, researchers can observe how the ring puckers and how different substituents affect its preferred geometry. This dynamic view is crucial because a molecule's conformation often dictates its ability to bind to a biological target. nih.gov

Intermolecular Interactions: MD simulations are particularly powerful for studying how these molecules interact with their environment, such as solvent molecules or a protein's active site. nih.govdovepress.com By placing the pyrroline derivative in a simulated environment (e.g., a box of water molecules), researchers can analyze the formation and lifetime of intermolecular interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions. dovepress.comresearchgate.net Understanding these interactions is key to explaining solubility, stability, and the mechanism of binding to a receptor. nih.gov For example, simulations can reveal the role of specific amino acid residues in stabilizing a ligand within a binding pocket. nih.gov

| Simulation Parameter | Description | Relevance |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses the stability of the molecule's conformation over time. dovepress.com |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible regions within the molecule. dovepress.com |

| Radius of Gyration (Rg) | Measures the compactness of a structure. | Indicates conformational changes (e.g., unfolding or folding). dovepress.com |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Characterizes intermolecular interactions with solvent or other molecules. dovepress.com |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed over time. | Quantifies a key type of intermolecular interaction crucial for binding. dovepress.com |

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iajpr.com It is widely used to screen virtual libraries of compounds and to understand how ligands like 2,5-dihydro-1H-pyrrole derivatives interact with protein targets.

Ligand-Target Interactions: Docking simulations place a ligand into the binding site of a target protein and score the different poses based on their predicted binding affinity. iajpr.com Studies on various pyrrole and pyrroline derivatives have used this method to elucidate their binding modes with enzymes such as enoyl-ACP reductase, dihydrofolate reductase (DHFR), and various kinases. mdpi.comnih.govnih.gov The results of these studies reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site. researchgate.netresearchgate.net For instance, docking of 2,5-dihydro-1H-pyrrole-2-carboxylates showed that their predicted binding interactions were in reasonable agreement with their experimentally observed cytotoxic activities. researchgate.net

Binding Affinity Predictions: Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy) for each ligand pose. iajpr.comnih.gov While these scores are approximations, they are valuable for ranking compounds and prioritizing them for further experimental testing. nih.govarxiv.org For example, a study on pyrroline derivatives identified the best potential drug analogs based on their docking scores against specific cancer-related protein kinases. iajpr.com These predictions can be further refined using more computationally intensive methods like MD simulations to obtain more accurate binding free energy calculations. nih.gov

| Target Protein | Pyrrole Derivative Type | Key Findings from Docking | Reference |

| Enoyl ACP Reductase & DHFR | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides | Compounds showed good docking scores and similar interactions to known ligands. | mdpi.com |

| Protein Kinases | Pyrroline derivatives | Identified compounds with the best binding efficiency and steric compatibility. | iajpr.com |

| EGFR/CDK2 | Fused 1H-pyrroles | Supported the multi-target activity and promising anticancer efficacy of the derivatives. | nih.gov |

| Cyclooxygenase (COX-1/COX-2) | Pyrrolo[3,4-c]pyrrole Mannich bases | Described the binding mode of new structures within the active site, similar to the reference drug Meloxicam. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Quantum Chemical Descriptors in Therapeutic Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR Models: 2D and 3D-QSAR models are developed for series of compounds based on the 2,5-dihydro-1H-pyrrole scaffold to predict their therapeutic activity. nih.govnih.gov These models use calculated molecular descriptors as variables to create a mathematical equation that correlates these descriptors with observed activity (e.g., IC50 values). The predictive power of these models is validated internally and externally to ensure their reliability. nih.govuran.ua Successful QSAR models can be used to predict the activity of new, unsynthesized derivatives, saving time and resources in the drug discovery process. nih.gov

Quantum Chemical Descriptors: The descriptors used in QSAR studies can be derived from quantum chemical calculations (like DFT). These descriptors quantify various electronic and geometric properties of the molecules. uran.ua Important descriptors for pyrrole-containing structures often include:

Geometric Descriptors: Molecular volume, surface area, and shape. nih.gov

Electronic Descriptors: Dipole moment, polarization, and energies of frontier molecular orbitals (HOMO and LUMO). uran.ua

Topological Descriptors: Describing atomic connectivity and branching.

Lipophilicity Descriptors: Such as the logarithm of the partition coefficient (logP). uran.ua

Studies have shown that for certain heterocyclic compounds, diuretic activity increases with higher logP and dipole moment, while it decreases with larger molecular volume and surface area. uran.ua By identifying which descriptors are most important for a particular biological activity, QSAR provides valuable insights into the mechanism of action and guides the rational design of more potent therapeutic agents. nih.gov

| QSAR Descriptor Type | Examples | Relevance to Activity |

| Electronic | HOMO/LUMO energies, Dipole Moment, Polarization | Influences intermolecular interactions and reactivity. uran.ua |

| Steric/Geometric | Molecular Volume, Surface Area, Refractivity | Relates to how the molecule fits into a binding site. nih.govuran.ua |

| Topological | Connectivity indices | Describes the size, shape, and branching of the molecule. |

| Thermodynamic | Hydration Energy, Bonds Energy | Relates to the stability of the molecule and its interactions in a biological system. uran.ua |

This compound as a Versatile Building Block for Complex Molecule Synthesis

The utility of 2,5-dihydro-1H-pyrrole as a scaffold for complex molecule synthesis is significantly enhanced through strategic modifications, such as N-protection. The N-Boc protected form, for instance, undergoes highly selective C–H functionalization reactions. Dirhodium tetracarboxylate-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates lead to enantio- and diastereoselective C–H functionalization exclusively at the C2 position, which is adjacent to the nitrogen atom. nih.gov This selective functionalization is in stark contrast to reactions with ethyl diazoacetate, which result in cyclopropanation of the double bond. nih.gov

This C–H functionalization methodology, utilizing catalysts like Rh₂(S-PTAD)₄, can generate products in high yields (up to 87%), with excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee). nih.gov The resulting functionalized pyrrolidine derivatives are versatile synthetic intermediates, primed for further transformations into pharmaceutically relevant compounds. nih.gov This approach highlights how the simple 2,5-dihydro-1H-pyrrole core can be intricately elaborated into stereochemically rich and complex molecular structures.

| Catalyst | Reactant | Position of Functionalization | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Ref |

| Dirhodium(II) acetate | Aryldiazoacetate | C2 | - | 10:1 | - | nih.gov |

| Rh₂(S-DOSP)₄ | Aryldiazoacetate | C2 | - | 19:1 | - | nih.gov |

| Rh₂(S-PTAD)₄ | Aryldiazoacetate | C2 | up to 87% | >20:1 | 97% | nih.gov |

Synthesis of Bioactive Molecules and Functionalized Intermediates

The 3-pyrroline ring system is a core structural motif in numerous bioactive natural products and synthetic molecules. nih.govresearchgate.net Consequently, this compound is a key starting material for the synthesis of these valuable compounds and their functionalized intermediates. For example, derivatives known as 1,5-dihydro-2H-pyrrol-2-ones (3-pyrroline-2-ones) are present in various biologically active natural compounds. nih.gov Polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which have shown potential as antioxidant agents, can be synthesized using multi-component reactions starting from simpler precursors that build a structure analogous to functionalized 2,5-dihydro-1H-pyrroles. nih.gov

Furthermore, the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates represents another avenue to bioactive molecules. These compounds can be prepared through a clean, catalyst-free, and solvent-free condensation reaction between ethyl pyruvate and aniline derivatives. researchgate.net Certain derivatives containing a sulfonamide moiety have exhibited good cytotoxic activity against cancer cell lines such as MCF7, MOLT-4, and HL-60. researchgate.net

| Compound Class | Synthetic Precursors | Potential Bioactivity | Ref |

| 3-Hydroxy-3-pyrroline-2-ones | Aromatic aldehydes, amines, sodium diethyl oxalacetate | Antioxidant | nih.gov |

| 2,5-Dihydro-1H-pyrrole-2-carboxylates | Ethyl pyruvate, aniline derivatives | Anticancer | researchgate.net |

Precursors for Pyrrolidine, Pyrrolizidine (B1209537), and Other Complex Heterocyclic Systems

2,5-Dihydro-1H-pyrrole is a direct precursor to the saturated pyrrolidine ring, a privileged structure in medicinal chemistry due to its prevalence in a vast number of biologically active compounds. mdpi.com Simple reduction of the double bond in 2,5-dihydro-1H-pyrrole affords pyrrolidine.

More significantly, the 2,5-dihydro-1H-pyrrole scaffold is fundamental to the synthesis of more complex bicyclic and polycyclic heterocyclic systems. It is a key building block for constructing the pyrrolizidine core. nih.gov Pyrrolizidine alkaloids are a large group of natural products characterized by a bicyclic structure formed by two fused five-membered rings with a nitrogen atom at the bridgehead. nih.govmdpi.com The necine base of these alkaloids is structurally derived from this pyrrolizidine core. mdpi.com The synthesis of these complex natural products and their analogues often involves strategies that begin with or construct the 2,5-dihydro-1H-pyrrole ring, which is then elaborated into the final bicyclic system. For instance, the formation of the toxic metabolites of pyrrolizidine alkaloids, known as dehydro-pyrrolizidine alkaloids (DHPA), involves a pyrrolic structure that is structurally related to 2,5-dihydro-1H-pyrrole. nih.gov

The synthesis of indolizine (B1195054) derivatives, another important class of nitrogen-fused heterocycles, can also utilize pyrrole-based precursors. Gold-catalyzed cycloisomerization of readily available pyrrole derivatives can lead to the formation of 7,8-dihydroindolizin-6(5H)-ones, which are key intermediates for biologically active molecules. acs.org

Development of Novel Synthetic Reagents and Catalytic Systems

The reactivity of 2,5-dihydro-1H-pyrrole and its derivatives makes them instrumental in the development of new synthetic methods and catalytic systems. A prime example is the dirhodium-catalyzed asymmetric C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov This reaction has led to the identification of Rh₂(S- or R-PTAD)₄ as an optimal chiral catalyst for achieving high levels of stereoselectivity in the functionalization of the C2 position. nih.gov The development of such catalyst-controlled selective reactions on a simple heterocyclic template represents a significant advancement in synthetic methodology, allowing for the creation of complex chiral building blocks. nih.gov

Furthermore, catalytic systems involving ruthenium and gold have been used for the coupling of 2,5-disubstituted pyrroles with terminal alkynes to form bicyclic pyrroles. nih.gov This process involves the activation of multiple C-H bonds and demonstrates how pyrrole derivatives can be substrates in the development of novel catalytic cyclization reactions. nih.gov

Role in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. The 2,5-dihydro-1H-pyrrole core is a common structural outcome in various MCRs. bohrium.com

For example, polysubstituted 2,5-dihydropyrrole derivatives can be efficiently synthesized in a one-pot reaction promoted by triphenylphosphine, involving the reaction between dialkyl acetylenedicarboxylates and β-aminoketones. organic-chemistry.org Similarly, a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines yields N-substituted 2,3,5-functionalized 3-cyanopyrroles, a class of dihydropyrroles, with high selectivity and atom efficiency. nih.gov While this compound itself may not always be the direct starting material, these reactions construct the dihydropyrrole ring system, showcasing its importance as a target scaffold in the design of efficient MCRs and domino processes for generating molecular diversity. nih.govnih.govorientjchem.org

Biological Activity and Medicinal Chemistry Research

Pharmacological Relevance of Dihydropyrrole Scaffolds in Drug Discovery

The dihydropyrrole scaffold, a core component of 2,5-dihydro-1H-pyrrole, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.net These five-membered nitrogen-containing heterocyclic compounds are recognized as promising scaffolds for the development of new therapeutic agents. researchgate.net Research has demonstrated that derivatives incorporating the pyrrole (B145914) or dihydropyrrole nucleus exhibit significant pharmacological potential, including antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme-inhibiting properties. researchgate.net

The versatility of the dihydropyrrole ring allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening against various therapeutic targets. This structural flexibility is crucial for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery programs. The proven potential of these derivatives in targeting a range of diseases has inspired extensive research into developing novel pyrrole mimics for treating conditions such as multi-drug resistant (MDR) infections and cancer. researchgate.netcancer.gov The broad spectrum of activities associated with this scaffold underscores its importance and continued relevance in the search for new and effective pharmaceuticals.

Mechanisms of Biological Action for 2,5-Dihydro-1H-pyrrole Derivatives

Derivatives of 2,5-dihydro-1H-pyrrole exert their biological effects through a variety of mechanisms, primarily by interacting with specific enzymes and cellular pathways. A significant area of research has focused on their role as kinase inhibitors. For instance, certain pyrrole derivatives have been synthesized as inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in cancer therapy. nih.gov These compounds can bind to the ATP-binding domains of these receptors, forming stable complexes that competitively inhibit receptor signaling pathways involved in cell proliferation and angiogenesis. nih.govnih.gov

Another mechanism involves the inhibition of enzymes crucial for microbial survival. Some pyrrole derivatives have been designed as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, enzymes essential for bacterial biosynthesis pathways. mdpi.com Furthermore, pyrrolomycins, a class of natural antibiotics containing the pyrrole nucleus, act as potent protonophores. They disrupt bacterial membrane potential by shuttling protons across lipid bilayers, a mechanism that leads to potent inhibition of bacterial growth. nih.gov The interaction with cell membranes is another observed mechanism; some derivatives can intercalate into the lipid bilayer, causing structural disturbances that increase membrane conductance and capacity, ultimately affecting cellular integrity. nih.govnih.gov In the context of cancer treatment, certain pyrrole-indole hybrids have been shown to act as dual inhibitors of tubulin and aromatase, disrupting microtubule structures and interfering with hormone production, respectively. rsc.org

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of 2,5-dihydro-1H-pyrrole derivatives. These studies systematically alter the chemical structure of a lead compound to identify key molecular features responsible for its biological activity. For instance, in the development of anticancer agents, the addition of a sulfonamide moiety to 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives was found to significantly enhance cytotoxic activity against various cancer cell lines. researchgate.net Specifically, a compound bearing a 3,4-dimethyl substituent on the sulfonamide group displayed good inhibitory activity against MCF-7, MOLT-4, and HL-60 cell lines. researchgate.net

In the context of antimicrobial activity, SAR studies have highlighted the importance of specific substituents. For example, the incorporation of a 4-hydroxyphenyl ring into a pyrrole derivative was identified as a key pharmacophoric feature responsible for potent antifungal activity against Candida albicans. jmcs.org.mx Similarly, for antibacterial agents, the nature and position of substituents on phenyl rings attached to the pyrrole core can dramatically influence efficacy. However, a clear correlation is not always straightforward; studies on 1,2,3,4-tetrasubstituted pyrroles showed that while some derivatives had excellent activity against Gram-positive bacteria, the introduction of weakly electron-deficient halogens did not significantly alter the activity spectrum. acgpubs.org These insights from SAR studies are crucial for the rational design and future development of more potent and selective pyrrole-based therapeutics. researchgate.net

Antifungal Activities of 2,5-Dihydro-1H-pyrrole Analogues and their Efficacy Studies

Analogues of 2,5-dihydro-1H-pyrrole have demonstrated significant potential as antifungal agents. One notable derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from the plant Datura metel, was found to be active against a range of clinically relevant fungal species. nih.govresearchgate.net Efficacy studies using standardized microbroth dilution assays showed that this compound effectively inhibited the growth of Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.govresearchgate.net

The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible fungal growth. For 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, the MIC90 (the concentration inhibiting 90% of growth) ranged from 21.87 to 43.75 µg/mL across the tested species, indicating broad-spectrum activity. nih.govresearchgate.net Other synthetic pyrrole derivatives have also shown promising results. In one study, a series of new pyrrole derivatives were screened against A. niger and C. albicans, with some compounds exhibiting potency equal to or greater than the standard reference drug, Clotrimazole. jmcs.org.mxresearchgate.net Specifically, a compound featuring a 4-hydroxyphenyl ring was highly active against C. albicans. jmcs.org.mx These findings highlight the potential of dihydropyrrole scaffolds in developing new antimycotic drugs. nih.govnih.gov

Antifungal Efficacy of Dihydropyrrole Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans | 21.87 - 43.75 (MIC90) | nih.govresearchgate.net |

| Candida tropicalis | 21.87 - 43.75 (MIC90) | nih.govresearchgate.net | |

| Aspergillus fumigatus | 21.87 - 43.75 (MIC90) | nih.govresearchgate.net | |

| Aspergillus flavus | 21.87 - 43.75 (MIC90) | nih.govresearchgate.net | |

| Aspergillus niger | 21.87 - 43.75 (MIC90) | nih.govresearchgate.net |

Anticancer Potential and Cytotoxicity of Derivatives in Cell Line Models